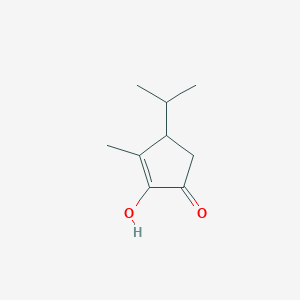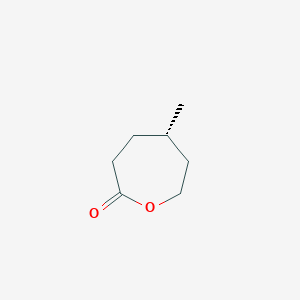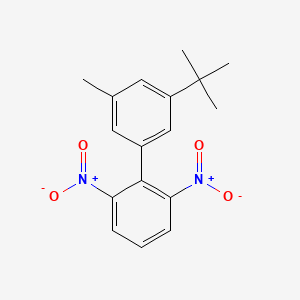
3'-tert-Butyl-5'-methyl-2,6-dinitro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl is an organic compound characterized by its biphenyl structure with tert-butyl and methyl substituents, as well as two nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl typically involves a multi-step process:
Nitration of Biphenyl: The initial step involves the nitration of biphenyl to introduce nitro groups. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Alkylation: The nitrated biphenyl is then subjected to Friedel-Crafts alkylation to introduce the tert-butyl and methyl groups. This reaction typically uses tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration reactors are used to handle the exothermic nature of the nitration process.
Continuous Alkylation: Continuous flow reactors are employed for the alkylation step to ensure consistent product quality and yield.
Automated Purification: Industrial purification methods include automated chromatography systems and crystallization units to achieve high throughput and purity.
Análisis De Reacciones Químicas
Types of Reactions
3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: 3’-tert-Butyl-5’-methyl-2,6-diamino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Oxidation: 3’-tert-Butyl-5’-methyl-2,6-dinitrobenzoic acid.
Aplicaciones Científicas De Investigación
3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl has several applications in scientific research:
Materials Science: Used as a precursor in the synthesis of advanced materials, including polymers and liquid crystals.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural properties.
Chemical Sensors: Employed in the development of chemical sensors and detection systems due to its reactive nitro groups.
Catalysis: Serves as a ligand or catalyst in various organic reactions, enhancing reaction efficiency and selectivity.
Mecanismo De Acción
The mechanism by which 3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl exerts its effects depends on the specific application:
In Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic cycles.
In Chemical Reactions: The nitro groups participate in electron-withdrawing effects, influencing the reactivity of the biphenyl core.
In Biological Systems: If used in drug development, the compound’s mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dinitro-4-tert-butylphenol: Similar in structure but lacks the biphenyl linkage.
3,5-Dinitro-2,6-dimethyl-4-tert-butylacetophenone: Shares the nitro and tert-butyl groups but has an acetophenone core instead of biphenyl.
4-tert-Butyl-2,6-dinitrophenol: Contains similar substituents but is a monophenyl compound.
Uniqueness
3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl is unique due to its biphenyl structure, which provides additional rigidity and potential for π-π interactions. This structural feature can enhance its performance in materials science applications and provide distinct reactivity patterns in chemical reactions compared to its monophenyl counterparts.
Propiedades
Número CAS |
111220-32-7 |
|---|---|
Fórmula molecular |
C17H18N2O4 |
Peso molecular |
314.34 g/mol |
Nombre IUPAC |
2-(3-tert-butyl-5-methylphenyl)-1,3-dinitrobenzene |
InChI |
InChI=1S/C17H18N2O4/c1-11-8-12(10-13(9-11)17(2,3)4)16-14(18(20)21)6-5-7-15(16)19(22)23/h5-10H,1-4H3 |
Clave InChI |
KFOYYCVXSTUORH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(C)(C)C)C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


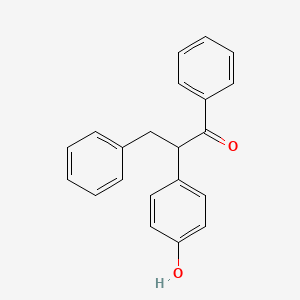
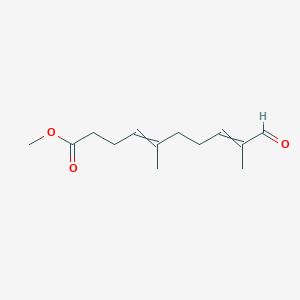

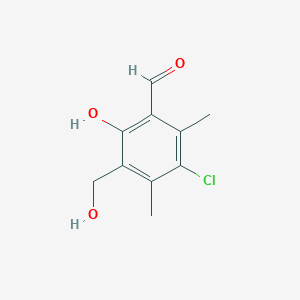
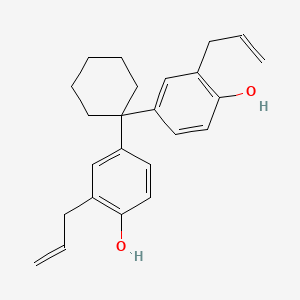
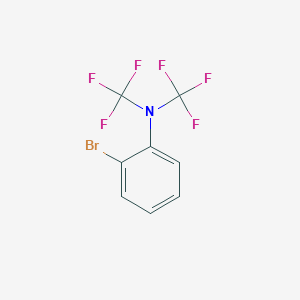
![4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate](/img/structure/B14312002.png)
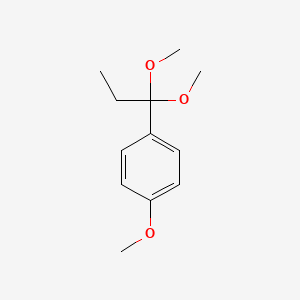
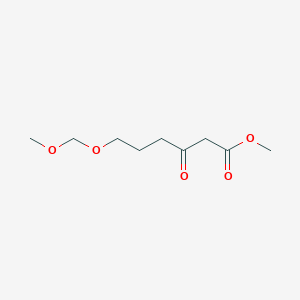
![2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol](/img/structure/B14312019.png)

